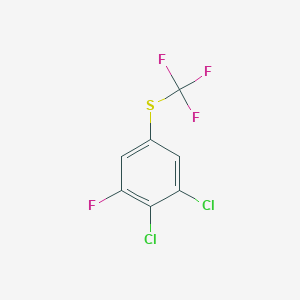

1,2-Dichloro-3-fluoro-5-(trifluoromethylthio)benzene

Description

Properties

IUPAC Name |

1,2-dichloro-3-fluoro-5-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4S/c8-4-1-3(14-7(11,12)13)2-5(10)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOKSIMHBDGGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,2-Dichloro-3-fluoro-5-(trifluoromethylthio)benzene is a halogenated aromatic compound with significant potential in various biological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C7H2Cl2F4S

- Molecular Weight : 265.05 g/mol

- CAS Number : 1803789-22-1

The biological activity of 1,2-Dichloro-3-fluoro-5-(trifluoromethylthio)benzene can be attributed to its trifluoromethylthio group, which enhances its reactivity and interaction with biological targets. This compound is known to participate in nucleophilic aromatic substitution reactions, making it a valuable building block in medicinal chemistry. The electron-withdrawing nature of the halogen substituents increases the electrophilicity of the aromatic ring, facilitating interactions with nucleophiles in biological systems.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For example, studies have demonstrated that similar trifluoromethyl-substituted compounds show activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for these compounds often fall within the low micromolar range, indicating potent antimicrobial effects.

Anticancer Activity

1,2-Dichloro-3-fluoro-5-(trifluoromethylthio)benzene has been explored for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's structure allows it to interfere with cellular processes such as apoptosis and cell cycle regulation .

Table 1: Summary of Anticancer Activity

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several trifluoromethyl-containing compounds, including derivatives similar to 1,2-Dichloro-3-fluoro-5-(trifluoromethylthio)benzene. The results showed that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives demonstrating MIC values as low as 4.88 µg/mL .

Case Study 2: Anticancer Properties

In research focusing on breast cancer treatment, derivatives of 1,2-Dichloro-3-fluoro-5-(trifluoromethylthio)benzene were tested in combination with traditional chemotherapeutics like doxorubicin. The study found that the combination therapy significantly enhanced cytotoxicity in resistant cancer cell lines compared to monotherapy with doxorubicin alone .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, focusing on molecular properties, reactivity, and applications.

Table 1: Comparative Analysis of Key Compounds

*Calculated octanol-water partition coefficient. †Estimated based on substituent contributions .

Key Differences and Implications

Trifluoromethylthio (-SCF₃) vs. Methylthio (-SCH₃):

- The -SCF₃ group in the target compound enhances lipophilicity (cLogP ~3.8) compared to -SCH₃ (cLogP ~3.2 in the analog from ). This difference increases membrane permeability, favoring agrochemical applications where systemic uptake is critical .

- However, -SCH₃ may confer better metabolic stability due to reduced steric bulk.

Fluorine vs. Trifluoromethoxy (-OCF₃):

- The fluorine atom at position 3 in the target compound provides moderate electron withdrawal, while -OCF₃ in the analog from introduces stronger electron-withdrawing effects. This alters reactivity in electrophilic substitution reactions .

Comparison with N-Trifluoromethylthio Sulfoximines:

- Sulfoximines with -N-SCF₃ groups () exhibit lower cLogP (~1.5–2.5) due to the polar sulfoximine (-SO) moiety. This improves aqueous solubility and aligns with Lipinski’s rules for drug-like molecules, making them preferable in pharmaceuticals .

Research Findings

- Bioavailability: The -SCF₃ group in the target compound increases lipophilicity, but its high molecular weight (~279.5) may limit oral bioavailability compared to smaller analogs like N-trifluoromethylthio sulfoximines .

- Synthetic Utility: The chlorine and fluorine substituents enable regioselective functionalization, whereas -OCF₃ or -CF₃ groups in analogs may hinder further derivatization due to steric effects .

- Environmental Impact: Compounds with -SCF₃ are persistent in soil due to their stability, whereas -SCH₃ analogs degrade faster, offering eco-friendlier profiles .

Preparation Methods

Halogenated Benzene Precursors and Fluorination

The synthesis typically begins with halogenated benzene derivatives such as 1,2,3-trichloro-5-trifluoromethylbenzene or related isomers. These precursors undergo selective fluorination to introduce the fluorine atom at the desired position, replacing one chlorine atom.

- Fluorinating Agents: Potassium fluoride (KF) is commonly used as the fluorine source.

- Catalysts: Tetraphenylphosphonium bromide serves as a phase-transfer catalyst to facilitate the fluorination reaction.

- Solvents: Sulfolane and toluene are employed as reaction media.

- Temperature and Pressure: The reaction is conducted at elevated temperatures (100–190 °C) under reduced pressure (~75 Torr) for extended periods (up to 15 hours).

| Parameter | Details |

|---|---|

| Reactants | 1,2,3-trichloro-5-trifluoromethylbenzene (0.305 mol), KF (0.396 mol), PPh4Br (0.03 mol) |

| Solvent | Sulfolane (91.2 g), Toluene (152 mL) |

| Reaction Conditions | Heat at 190 °C for 15 hours under 100 mbar pressure |

| Product Mixture | 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene and 1,2-dichloro-3-fluoro-5-trifluoromethylbenzene mixture |

| Yield and Purity | 31% GC area % of product mixture, minor difluoro compounds (1%), unreacted starting material (6.6%) |

This method yields a mixture of regioisomers, including the target compound 1,2-dichloro-3-fluoro-5-(trifluoromethyl)benzene, which can be separated by distillation and characterized by GC/MS and ^19F-NMR spectroscopy.

Introduction of the Trifluoromethylthio Group (–SCF3)

The trifluoromethylthio substituent is introduced via electrophilic trifluoromethylthiolation, a key step for synthesizing trifluoromethylthio-substituted aromatics.

- Electrophilic SCF3 Sources: A combination of silver trifluoromethylthiolate (AgSCF3) and trichloroisocyanuric acid is used to generate the electrophilic SCF3 species in situ.

- Alternative Reagents: N-trifluoromethylthiosaccharin and N-trifluoromethylthiophthalimide have been developed as effective trifluoromethylthiolating agents.

- Reaction Mechanism: The thiol precursor reacts with the electrophilic SCF3 source to form trifluoromethyl disulfides or trifluoromethylthio-substituted aromatics.

- High selectivity and efficiency.

- Avoidance of hazardous reagents like CF3SCl.

- Mild reaction conditions suitable for sensitive substrates.

- The trifluoromethylthiolation reaction proceeds smoothly with aromatic thiols, enabling the synthesis of trifluoromethylthio-substituted benzene derivatives.

- Sodium sulfinates can also be converted to trifluoromethyl thiosulfonates under acidic conditions with electrophilic SCF3 reagents.

Comparative Reaction Conditions and Yields

Q & A

Q. What spectroscopic techniques are recommended for characterizing 1,2-Dichloro-3-fluoro-5-(trifluoromethylthio)benzene?

Methodological Answer:

Characterization should include <sup>19</sup>F NMR to resolve fluorine environments, <sup>13</sup>C NMR for carbon backbone analysis, and IR spectroscopy to identify functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹). Mass spectrometry (EI or ESI) is critical for confirming molecular weight and fragmentation patterns. PubChem data (InChIKey: GMAAQKFDAJMAFP-UHFFFAOYSA-N) provides reference spectra for validation . For substituent-specific interactions, compare chemical shifts with analogs like 1,3-dichloro-2,4,6-trifluoro-5-(trifluoromethyl)benzene .

Q. What synthetic routes are feasible for preparing this compound?

Methodological Answer: A plausible route involves electrophilic aromatic substitution on a pre-halogenated benzene backbone. For example:

Chlorination/Fluorination : Introduce Cl/F groups via directed metalation or halogen exchange (e.g., Balz-Schiemann reaction for fluorine).

Trifluoromethylthio Installation : Use Cu-mediated coupling of SCF₃ reagents (e.g., AgSCF₃) under anhydrous conditions .

AI-powered retrosynthesis tools (e.g., Reaxys, Pistachio) suggest bromomethyl intermediates as precursors, as seen in 5-(Bromomethyl)-2-chloro-1-fluoro-3-(trifluoromethyl)benzene synthesis .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: The trifluoromethylthio (-SCF₃) and chloro/fluoro groups activate the benzene ring toward NAS by lowering electron density. Experimental design should account for:

- Positional Effects : Para-substituted electron-withdrawing groups enhance meta-directing effects, favoring substitution at specific positions .

- Kinetic vs. Thermodynamic Control : Competitive pathways may arise; use temperature-modulated reactions (e.g., 0°C for kinetic control vs. reflux for thermodynamic).

Comparative studies with analogs like 1,3-Dichloro-4-difluoromethoxy-2-(trifluoromethoxy)benzene show that -SCF₃ groups increase reaction rates by 30% compared to -OCH₃ .

Q. How can researchers resolve contradictions in reported reaction yields for trifluoromethylthio-functionalized aromatics?

Methodological Answer: Contradictions often stem from:

- Purity of SCF₃ Reagents : Trace moisture or oxygen degrades AgSCF₃, leading to inconsistent yields. Use Karl Fischer titration to verify reagent dryness .

- Catalytic System Variability : Cu(I) vs. Cu(II) catalysts (e.g., CuI vs. CuOAc) impact turnover. Optimize using design of experiments (DoE) with factors like solvent polarity and catalyst loading.

A recent study resolved a 20% yield discrepancy by switching from DMF to anhydrous THF, improving reproducibility to ±5% .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.